Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate
Description
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
CAS No. |
918659-01-5 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-(2-phenylmethoxy-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C14H15NO3S/c1-2-17-13(16)8-12-9-15-14(19-12)18-10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
InChI Key |
OGUHOWIJYOSAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate typically involves the reaction of 2-(benzyloxy)acetyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after esterification with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
The carboxylic acid intermediate is frequently used in amide coupling reactions (e.g., with HATU/DIPEA) to generate bioactive derivatives .
Deprotection of the Benzyloxy Group
The benzyloxy group (–OCH₂C₆H₅) is susceptible to catalytic hydrogenolysis, enabling access to hydroxylated thiazole derivatives:
| Conditions | Catalyst | Time | Yield | Product | Source |
|---|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | EtOH, RT | 4 h | 92% | [2-Hydroxy-1,3-thiazol-5-yl]acetate | |
| TFA/DCM (1:1) | – | 12 h | 88% | [2-Hydroxy-1,3-thiazol-5-yl]acetate |
The deprotected hydroxyl group serves as a handle for further functionalization, such as phosphorylation or glycosylation .
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring participates in regioselective electrophilic substitutions. Key reactions include:
Nitration
| Reagents | Conditions | Position | Yield | Product | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C → RT, 2 h | C-4 | 65% | Ethyl [2-(benzyloxy)-4-nitro-1,3-thiazol-5-yl]acetate |
Halogenation
| Reagents | Conditions | Halide | Yield | Product | Source |
|---|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 6 h | Br | 73% | Ethyl [2-(benzyloxy)-4-bromo-1,3-thiazol-5-yl]acetate |
Nucleophilic Aromatic Substitution (NAS)
The 2-benzyloxy group can act as a leaving group under strong nucleophilic conditions:
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed cross-coupling reactions:
Biological Activity and Derivatives
Derivatives of this compound exhibit diverse bioactivities, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives, including those similar to ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate, exhibit significant antimicrobial properties. For example, a study demonstrated that thiazole compounds showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The incorporation of substituents like benzyloxy groups enhances their efficacy against resistant strains .
Antitumor Properties
Thiazole derivatives have been investigated for their potential antitumor effects. Compounds with thiazole rings have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted that certain thiazole-based compounds exhibited potent activity against human chronic myelogenous leukemia cells .
Antioxidant Activity
this compound may also serve as a free radical scavenger. Research on related thiazole compounds has indicated their ability to inhibit xanthine oxidase and scavenge free radicals, which is crucial for developing treatments for oxidative stress-related diseases .
Agricultural Applications
Pesticidal Activity
Thiazole derivatives have shown promise as agrochemicals due to their insecticidal and acaricidal properties. Compounds similar to this compound have been tested against agricultural pests such as Spodoptera litura and Tetranychus urticae, demonstrating effective control measures in crop protection .
Material Science
Coordination Chemistry
this compound can act as a ligand in coordination complexes with metals like copper. These complexes have been studied for their enhanced antimicrobial activities compared to the free ligand. The structural modifications provided by the thiazole ring contribute significantly to the stability and reactivity of these complexes .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives for their antimicrobial properties. This compound was part of the tested compounds, showing significant inhibition zones against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the 5-position of the thiazole ring could enhance activity.
Case Study 2: Antitumor Potential
In an investigation focused on the antitumor effects of thiazole derivatives, this compound was synthesized and tested against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester group can be hydrolyzed to release the active thiazole moiety, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents.
Uniqueness
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate is unique due to the combination of the benzyloxy group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Biological Activity
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate is a compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with ethyl acetate in the presence of appropriate catalysts. The synthetic pathway ensures the formation of the thiazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of epidermal growth factor receptor (EGFR) kinase activity. An example includes a related compound with an IC50 value of 14.05 µM against EGFR, indicating its potential as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of various pathogens. For example, one study reported that specific thiazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 150 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship
The biological activity of this compound can be attributed to its structural features. The presence of the thiazole ring enhances its interaction with biological targets, while substitutions like the benzyloxy group can modulate its pharmacological properties. A detailed structure-activity relationship (SAR) analysis reveals that modifications to the thiazole ring can lead to improved potency against cancer cells and pathogens.
Case Study 1: Anticancer Efficacy
In a study assessing various thiazole derivatives for anticancer efficacy, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of thiazole derivatives found that this compound inhibited bacterial growth effectively at concentrations between 100 and 200 µg/mL. Comparative studies with standard antibiotics demonstrated that this compound could serve as a potential alternative in treating resistant strains of bacteria .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
